1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring, a triazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click reaction between an azide and an alkyne.
Sulfonamide Formation: The final step involves the reaction of the pyrazole-triazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the sulfonamide nitrogen.
Scientific Research Applications
1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole and pyrazole rings may interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
- 1-methyl-N-(1-phenyl-2-(1H-1,2,3-triazol-4-yl)ethyl)-1H-pyrazole-4-sulfonamide
- 1-methyl-N-(1-phenyl-2-(1H-1,2,3-triazol-5-yl)ethyl)-1H-pyrazole-4-sulfonamide
Uniqueness
1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the triazole ring, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.
Biological Activity
1-Methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the pyrazole and triazole rings. The synthetic route typically employs methods such as the Cu(I)-catalyzed azide-alkyne cycloaddition (click reaction), which is a common strategy for constructing triazole derivatives. The sulfonamide moiety is introduced to enhance solubility and biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds derived from the triazole framework have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis . The presence of the sulfonamide group enhances these effects, potentially through mechanisms involving inhibition of bacterial folate synthesis.
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives possess notable anticancer activity. For example, compounds similar to this compound have been screened against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer), showing promising results with IC50 values ranging from 0.01 µM to 42.30 µM .
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
Inhibition of Enzymatic Activity :
Triazole derivatives are known to act as inhibitors of various enzymes involved in cancer progression and inflammation. For instance, they may inhibit cyclooxygenase (COX) enzymes or other kinases involved in cell signaling pathways.
Induction of Apoptosis :
Studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death . This is often measured by assessing changes in mitochondrial membrane potential and caspase activation.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several case studies have highlighted the efficacy of pyrazole and triazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A study evaluating a series of pyrazole derivatives found that specific modifications to the structure significantly enhanced their cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value lower than standard chemotherapeutics .
- Case Study on Antimicrobial Resistance : Another research effort focused on the antimicrobial properties of triazole derivatives against resistant strains of Mycobacterium tuberculosis. The study concluded that certain structural features were critical for enhancing activity against resistant strains .
Properties
IUPAC Name |
1-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-10-13(9-17-19)23(21,22)18-14(11-20-15-7-8-16-20)12-5-3-2-4-6-12/h2-10,14,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYSGSNOSFUUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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